molecular formula C18H16ClF3N4O3 B2833044 N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide CAS No. 866131-92-2

N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide

Cat. No.: B2833044
CAS No.: 866131-92-2
M. Wt: 428.8
InChI Key: YNOQMJNEVAIWTB-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a chlorinated pyridine ring, and a pyrazinecarboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, onto the benzodioxole or pyridine rings.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-N’-(3-chlorophenyl)urea: This compound shares the benzodioxole and chlorophenyl moieties but differs in its urea linkage.

    N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide: Similar in having the benzodioxole ring, but with different substituents and functional groups.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide is unique due to its combination of a benzodioxole ring, a chlorinated pyridine ring, and a pyrazinecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N4O3/c19-13-7-11(18(20,21)22)9-23-16(13)25-3-5-26(6-4-25)17(27)24-12-1-2-14-15(8-12)29-10-28-14/h1-2,7-9H,3-6,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOQMJNEVAIWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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